![molecular formula C23H25N5O2 B2700731 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide CAS No. 422531-76-8](/img/structure/B2700731.png)
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
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Overview
Description
This compound is a complex organic molecule that contains an indole group and a benzotriazine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzotriazine is a type of heterocyclic compound that contains a benzene ring fused to a triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Routes : Research has demonstrated innovative synthesis methods for tetrahydropyrazino[1,2-a]indoles, showcasing high yields and diverse nucleophilic substitutions, potentially applicable for creating derivatives of the target compound for various research applications (Katritzky et al., 2003).
Catalytic Annulations : A study on gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles forming indolo[2,3-b]quinoline cores illustrates the synthetic versatility of indole derivatives, suggesting pathways for synthesizing complex structures related to the compound (Tsai et al., 2018).
Biological Activities
Antimicrobial Activity : Compounds incorporating indole and benzotriazole moieties have been investigated for antimicrobial properties. A study involving substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides highlighted their potential antimicrobial activities, indicative of the research interest in exploiting such chemical frameworks for therapeutic applications (Prasad, 2017).
Solid-State Synthesis of Indoles : The efficient catalyst-driven synthesis of 3-substituted indoles under solid-state conditions demonstrates the chemical flexibility and reactivity of indole derivatives, which could be relevant for generating analogs of the specified compound (Ghorbani‐Vaghei et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Result of Action
Indole derivatives have been shown to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-22(24-14-13-17-16-25-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)26-27-28/h3-6,8-11,16,25H,1-2,7,12-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKBXOKYGJHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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